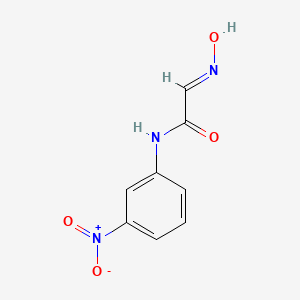
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C26H25N3O6benzoates . It features an intriguing combination of functional groups, including an oxo group , a carbohydrazonoyl group , and a methoxybenzoate moiety. Let’s break it down:
Oxo group: This is a carbonyl group (C=O) attached to the central naphthyl ring.
Carbohydrazonoyl group: A hydrazone derivative, formed by replacing one of the carbonyl groups with a hydrazine-like moiety (N-NH-C=O).
Methoxybenzoate: A benzoic acid derivative with a methoxy (OCH) group attached.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through condensation reactions . Here’s a simplified synthetic route:
Acylation: Start with 2-naphthol (1) and react it with acetic anhydride to form 2-acetoxy-1-naphthol (2).
Hydrazinolysis: Next, treat (2) with hydrazine hydrate to replace the acetoxy group with a hydrazino group, yielding 2-hydrazino-1-naphthol (3).
Carbohydrazonoylation: React (3) with 3-toluidine and acetic anhydride to form the desired compound (4).
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. specific industrial methods are proprietary and may not be publicly disclosed.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or hydrazone moiety.
Substitution: Substitution reactions at the aromatic rings.
Hydrolysis: Cleavage of the ester bond.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents like NaBH or LiAlH.
Substitution: Lewis acids or nucleophilic aromatic substitution conditions.
Hydrolysis: Acidic or basic hydrolysis.
- Oxidation: Formation of carboxylic acids.
- Reduction: Formation of hydrazines or amines.
- Substitution: Various substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: As potential drug candidates due to its unique structure.
Photophysics: Fluorescent properties for imaging studies.
Materials Science: Incorporation into polymers or coatings.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, or signaling.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
764672-28-8 |
|---|---|
Fórmula molecular |
C28H23N3O5 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-6-5-8-21(16-18)30-26(32)27(33)31-29-17-24-23-9-4-3-7-19(23)12-15-25(24)36-28(34)20-10-13-22(35-2)14-11-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
Clave InChI |
HRUQYBJSTWOWFV-STBIYBPSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)


![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
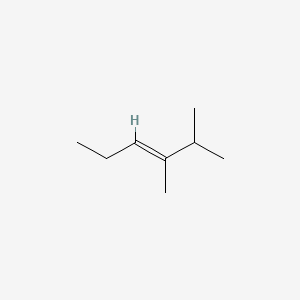
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)
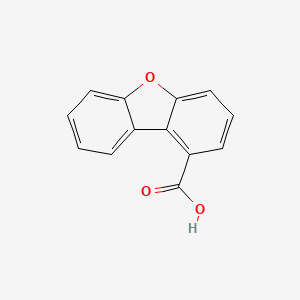
![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)
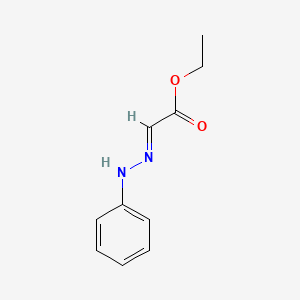
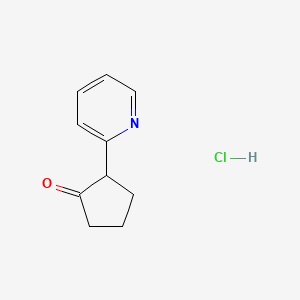
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)
